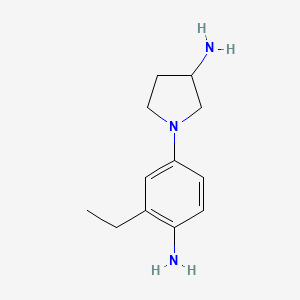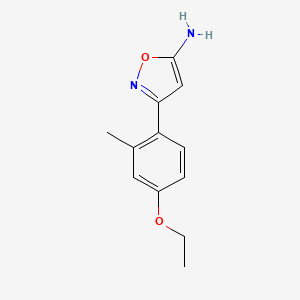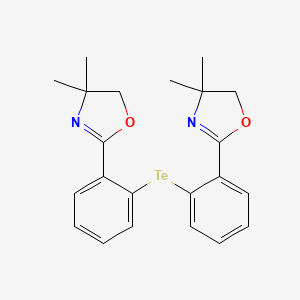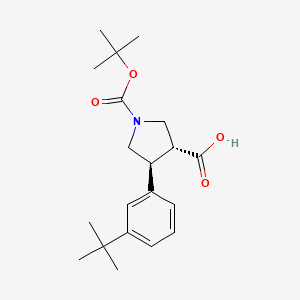![molecular formula C20H21NO3 B12891978 1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl- CAS No. 61380-83-4](/img/structure/B12891978.png)
1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one is a complex organic compound that belongs to the class of isoquinolines This compound is characterized by the presence of a dimethoxyphenethyl group attached to a methylisoquinolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 3,4-dimethoxyphenethylamine, which is then subjected to a series of reactions including alkylation, cyclization, and oxidation to form the final isoquinolinone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: This reaction can convert the methoxy groups to hydroxyl groups or further to carbonyl groups.
Reduction: The isoquinolinone core can be reduced to form different derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce various isoquinoline derivatives .
Scientific Research Applications
4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
3,4-Dimethoxyphenylacetic acid: Another related compound with distinct chemical properties and applications.
Uniqueness
4-(3,4-Dimethoxyphenethyl)-2-methylisoquinolin-1(2H)-one is unique due to its isoquinolinone core, which imparts specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
61380-83-4 |
|---|---|
Molecular Formula |
C20H21NO3 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methylisoquinolin-1-one |
InChI |
InChI=1S/C20H21NO3/c1-21-13-15(16-6-4-5-7-17(16)20(21)22)10-8-14-9-11-18(23-2)19(12-14)24-3/h4-7,9,11-13H,8,10H2,1-3H3 |
InChI Key |
KPUCCIYRBQYRNH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C2C1=O)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Diethyl-2-{[1-(2-fluorophenyl)isoquinolin-3-yl]sulfanyl}ethan-1-amine](/img/structure/B12891901.png)





![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)


![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)


![5-Ethyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12891967.png)
